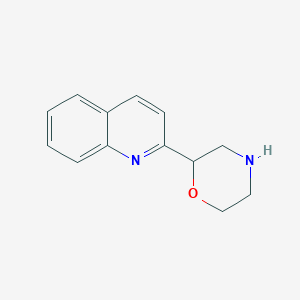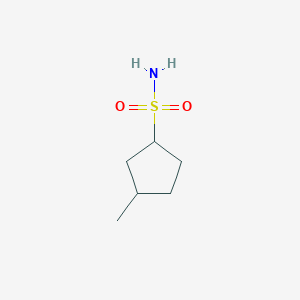
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline: is an organic compound with the molecular formula C10H12BrNO. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the tetrahydroisoquinoline skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and methoxylation of tetrahydroisoquinoline derivatives. One common method includes the N-alkylation of benzyl amines with halo acetophenones, followed by bromination and methoxylation reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves multi-step organic synthesis, starting from commercially available precursors and employing standard organic reactions such as halogenation and etherification .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of various bioactive compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the synthesis of analogs that may exhibit pharmacological activities .
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Research is ongoing to determine its efficacy in treating various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The exact mechanism of action of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its bromine and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to its analogs, 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromine and methoxy groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDMJMDZJNZACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341779-07-4 | |
| Record name | 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate](/img/structure/B3232431.png)

![(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B3232441.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)
![tert-butyl (4S,5R)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3232454.png)




![2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B3232492.png)




